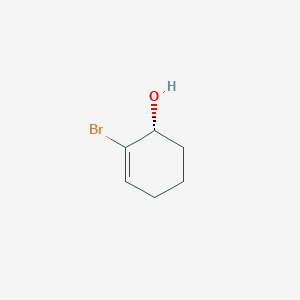

2-Bromo-2-cyclohexen-1beta-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Bromo-2-cyclohexen-1beta-ol and related compounds often involves bromination reactions and cyclization processes. For instance, the intramolecular bromo-amination of 1,4-cyclohexadiene aminal showcases a one-pot discrimination of two olefins in the cyclohexane system, which was used for the asymmetric synthesis of (-)-gamma-lycorane, indicating a method that might be closely related to the synthesis of similar brominated cyclohexene derivatives (Fujioka et al., 2006).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure of brominated cyclohexene compounds. For example, the structure and stereochemistry of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one were determined using X-ray crystallographic analysis, shedding light on the stereochemical configurations that might be similar to those of this compound (Li et al., 1995).

Chemical Reactions and Properties

The reactivity of brominated cyclohexenes with other compounds can lead to a variety of chemical transformations. For example, the syn bromination of 2-cyclohexen-1-ol benzoates highlighted the formation of specific dibromo cyclohexanol esters, indicating the types of reactions that this compound might undergo (Bellucci et al., 1987).

Physical Properties Analysis

The physical properties of brominated cyclohexenes, such as melting points and solubility, are crucial for their application in various chemical processes. Studies on related compounds provide insights into these properties, although specific data on this compound might require targeted research.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and conditions, determine the versatility of brominated cyclohexenes in synthesis. The crossed [2+2] cycloaddition reactions of related compounds offer a glimpse into the potential chemical behaviors of this compound (Lee et al., 2009).

Aplicaciones Científicas De Investigación

Mechanistic Evaluation in Organic Synthesis :

- A study by Neverov and Brown (1998) explored the kinetics of reactions involving bis(sym-collidine)bromonium triflate with various alkenes, providing insights into the mechanistic aspects of these reactions. They found that reactions with alkenes like cyclohexene led to complex intermediates and products, such as trans-1-bromo-2-trifluoromethanesulfonylcyclohexane (Neverov & Brown, 1998).

Synthetic Applications in Chemistry :

- Ghosh and Ray (2017) reviewed the advancements in bromovinyl aldehyde chemistry, particularly focusing on the synthetic applications of 2-bromo-cyclohexenecarbaldehydes under palladium-catalyzed conditions. This work demonstrates the importance of these compounds in synthesizing biologically and medicinally relevant molecules (Ghosh & Ray, 2017).

Computational Studies in Organic Chemistry :

- Freccero et al. (2000) conducted a computational study on the epoxidation of 2-cyclohexen-1-ol, providing insights into the facial selectivity of epoxidation processes. This research is crucial in understanding the reactivity and selectivity of similar organic compounds (Freccero, Gandolfi, Sarzi-Amade & Rastelli, 2000).

Exploration of Bicyclic Oxetanes and Acetonide Equivalents :

- Paquette and Thompson (1993) described the conversion of 3-bromo-2-cyclohexenone into functionalized bicyclic oxetanes, demonstrating the versatility of bromo-cyclohexenol derivatives in organic synthesis (Paquette & Thompson, 1993).

Synthesis of Complex Organic Structures :

- Sun, Wang, and Prins (2008) reported the synthesis of 2-bromo-3-methylcyclohexanone, a derivative of 2-bromo-cyclohexen-1-one, used for annulating dibenzothiophenes. This highlights the role of bromo-cyclohexenol compounds in synthesizing intricate organic structures (Sun, Wang & Prins, 2008).

Studies on Electrophilic Additions and Bromonium Ion Intermediates :

- Research by Nagorski and Brown (1992) investigated the electrophilic addition of bromine to olefins, shedding light on the behavior and lifetime of bromonium ion intermediates. This work is significant in understanding the reactivity of bromo-cyclohexenol in similar reactions (Nagorski & Brown, 1992).

Investigations on Stereochemistry of Reactions :

- Miyajima, Ichihara, and Simamura (1975) studied the stereochemistry of hydrogen bromide's reaction with cyclohexene in the presence of oxygen. Their findings provide a deeper understanding of the stereochemical outcomes in such reactions involving bromo-cyclohexenol related compounds (Miyajima, Ichihara & Simamura, 1975).

Propiedades

IUPAC Name |

(1R)-2-bromocyclohex-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDKKDWANPIULS-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C(C1)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC=C([C@@H](C1)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2493164.png)

![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide](/img/structure/B2493185.png)